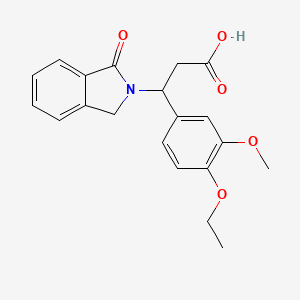
5-溴-1-(4-甲基苯基)-1H-吡唑-4-羧酸乙酯
描述
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom at the 5-position, a 4-methylphenyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring
科学研究应用
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用机制
Target of Action
Ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate is a complex organic compoundSimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It can be inferred from related compounds that it may involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways could potentially include those involved in antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Similar compounds have been found to demonstrate solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and other effects .
Action Environment
The synthesis of similar compounds has been found to be influenced by the presence of catalysts and the nature of the solvent .
生化分析
Biochemical Properties
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli.
Cellular Effects
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has been shown to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By affecting the phosphorylation status of key proteins in the MAPK pathway, ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can alter cellular responses to growth factors and other external signals. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and stress responses.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate involves several key interactions with biomolecules. One of the primary mechanisms is the binding of this compound to the active site of enzymes, leading to either inhibition or activation of enzymatic activity . For example, the interaction with cytochrome P450 can result in the formation of a stable enzyme-substrate complex, thereby preventing the metabolism of other substrates. Additionally, ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can interact with DNA-binding proteins, influencing gene expression by modulating the binding of transcription factors to promoter regions . This compound may also affect the post-translational modification of proteins, such as phosphorylation and ubiquitination, thereby altering their stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of degradation products . Long-term exposure to ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has been shown to affect cellular function, with potential impacts on cell viability, proliferation, and differentiation. In vitro studies have demonstrated that prolonged treatment with this compound can lead to changes in gene expression and metabolic activity, highlighting the importance of considering temporal effects in experimental design.
Dosage Effects in Animal Models
The effects of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and may be associated with the accumulation of the compound or its metabolites in specific tissues. Threshold effects have been observed in studies where a certain dosage level must be reached before significant biological effects are observed .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl 2-bromoacetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
相似化合物的比较
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Ethyl 5-bromo-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a 4-methoxyphenyl group instead of a 4-methylphenyl group.
These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in substituents.
属性
IUPAC Name |
ethyl 5-bromo-1-(4-methylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWHZUAFUZATJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377228 | |
| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959578-19-9 | |
| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


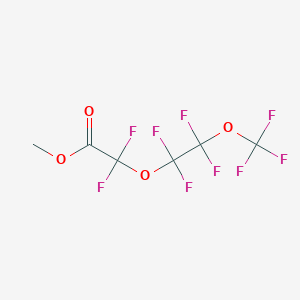


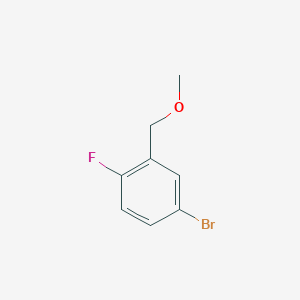
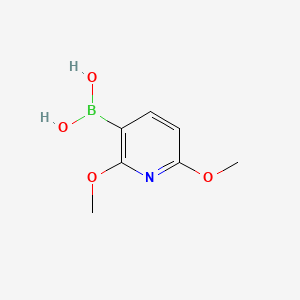
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)
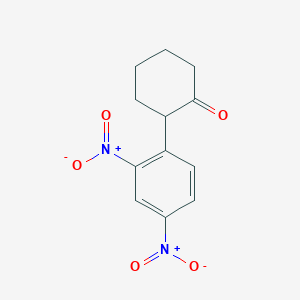
![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)
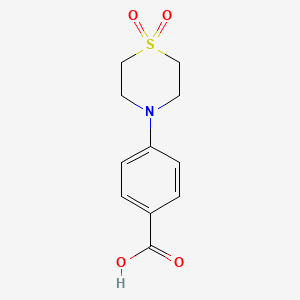
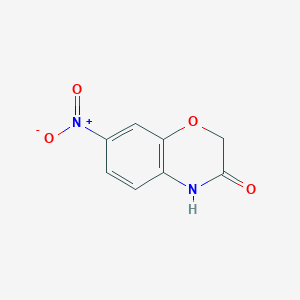
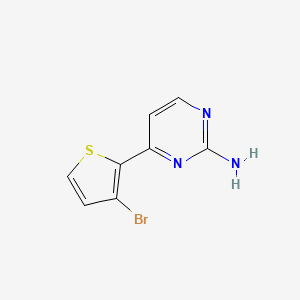
![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)
